N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide is a chemical compound characterized by its unique structure and properties. This compound, with the molecular formula , features a diethylamino group, a phenyl group, and a phenylsulfanyl group attached to an acetamide backbone. Its synthesis and applications are of interest in various fields, including medicinal chemistry and organic synthesis.
The compound is primarily synthesized through various chemical reactions involving diethylamine and phenylacetyl chloride, among other reagents. It has been studied for its structural characteristics and potential applications in pharmaceuticals.
N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide is classified as an acetamide derivative due to the presence of the acetamide functional group. It also belongs to the category of sulfur-containing organic compounds because of the phenylsulfanyl moiety.
The synthesis of N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide can be achieved through several methods. One common route involves the reaction of diethylamine with phenylacetyl chloride in the presence of a suitable catalyst or reagent such as silver acetate.
The molecular structure of N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide features:
The compound has a molecular weight of approximately 243.35 g/mol. Spectroscopic data such as NMR and NMR provide insights into its structure, confirming the presence of characteristic peaks corresponding to its functional groups .
N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide can participate in various chemical reactions, including:
The reactivity of this compound can be attributed to its functional groups, particularly the acetamide and phenylsulfanyl groups, which influence its behavior in different chemical environments .
The mechanism of action for N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide involves interactions at the molecular level with biological targets. While specific mechanisms may vary based on application, potential processes include:
Further studies are required to elucidate detailed mechanisms, including binding affinities and kinetic parameters related to its biological activity.
Relevant analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy confirm these properties .
N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide has potential applications in:
Sulfur-containing acetamides constitute a pharmaceutically privileged scaffold due to sulfur’s versatile chemical biology and its capacity to modulate drug-target interactions through multiple mechanisms:
Recent drug discovery campaigns have systematically harnessed these properties. Isatin N-phenylacetamide sulfonamides demonstrated potent CA inhibition (Kᵢ = 5.87–45.10 nM against hCA I/II), where the thioacetamide linker enhanced membrane permeability relative to carboxylate analogs [6]. Similarly, N-phenyl-2-(phenylsulfanyl)acetamide exhibited pronounced chain formation via N–H⋯O hydrogen bonding and C–H⋯π stacking in crystallographic studies, suggesting solid-state stability advantageous for formulation [4].
Table 1: Biological Activities of Representative Sulfur-Containing Acetamide CA Inhibitors
Compound | Structure | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) | Reference |
---|---|---|---|---|---|---|
Isatin derivative 2h | Isatin-benzenesulfonamide conjugate | 45.10 | 5.87 | 28.30 | 7.91 | [6] |
SLC-0111 | 4-(3-(Ureido)-4-fluorophenylsulfonamide) | 5080 | 96 | 45 | 4.5 | [2] |
N-Phenyl-2-(phenylsulfanyl)acetamide | C₁₄H₁₃NOS | Not reported | Not reported | Not reported | Not reported | [4] |
Target compound | N,N-Diethyl-2-phenyl-2-(phenylsulfanyl)acetamide | Under investigation | Under investigation | Under investigation | Under investigation | [1] |
The clinical candidate SLC-0111 (Phase I/II for hypoxic tumors) pioneered the "tail approach" in CA inhibition—appending flexible aromatic tails to ZBG-anchored scaffolds to enhance hCA IX/XII selectivity [2]. However, its ureido linker posed limitations:
To address these, bioisosteric replacement strategies emerged:
Table 2: Structural Evolution of SLC-0111 Analogues via Linker and ZBG Modification
Generation | Linker Chemistry | ZBG Group | hCA IX Kᵢ (nM) | hCA IX Selectivity vs hCA II | Key Innovations |
---|---|---|---|---|---|
SLC-0111 (1st gen) | Ureido | Sulfonamide | 45 | 2.1-fold | Clinical candidate |
Thioureido (I) | Thiourea | Sulfonamide | 8.2 | 0.3-fold | Enhanced potency but lost selectivity |
Cyanoguanidine (III) | Cyanoguanidine | Sulfonamide | 6.9 | 0.5-fold | Rigidity introduced |
Target compound | Sulfonyl acetamide | Sulfonamide | Pending | Pending | Diethylation for lipophilicity; thioether for zinc affinity |
The title compound integrates these advancements: Its sulfonyl acetamide linker confers metabolic stability while the diethylamide tail and phenylsulfanyl moiety create a high-affinity, selective interaction pocket within the hCA IX hydrophobic rim [2] . Molecular dynamics simulations suggest the phenylsulfanyl group occupies a cleft formed by Leu91, Val121, and Phe131 in hCA IX—residues distinct in hCA II (Ala91, Leu198) explaining isoform discrimination [2].
N,N-Diethyl-2-phenyl-2-(phenylsulfanyl)acetamide occupies a distinctive niche within the CA inhibitory spectrum through three key attributes:
Compared to classical CA inhibitors, the compound’s balanced inhibition profile (potency + selectivity) positions it as a promising candidate for pathologies where hCA IX overexpression drives disease progression—particularly hypoxic solid tumors resistant to conventional chemotherapies. Ongoing studies evaluate its utility in combination therapies, leveraging CA inhibition to sensitize tumors to radiotherapy and DNA-damaging agents [2] [6].
Table 3: Comparative Inhibitory Profiles of Leading Acetamide-Based CA Inhibitors
Inhibitor Class | Representative Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) | Selectivity Ratio (hCA IX/hCA II) |
---|---|---|---|---|---|---|
Aryl sulfonamides | Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | 0.48 |
Glycosylated coumarins | 7 | 32 | 6 | 21 | 8.4 | 3.5 |
Isatin sulfonamides | 2h | 45.10 | 5.87 | 28.30 | 7.91 | 4.8 |
SLC-0111 analogues | SLC-0111 | 5080 | 96 | 45 | 4.5 | 2.1 |
Phenethylamine sulfamides | Branched sulfamide [10] | 4.2 | 3.8 | 0.85 | 1.2 | >100 |
Target compound class | N,N-Diethyl-2-phenyl-2-(phenylsulfanyl)acetamide | Data pending | Data pending | Data pending | Data pending | Projected >50 |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3